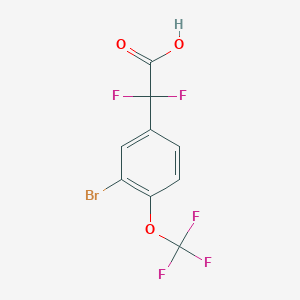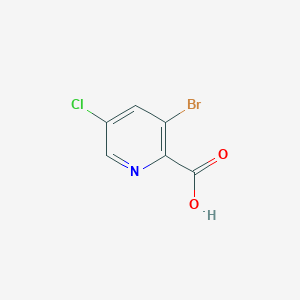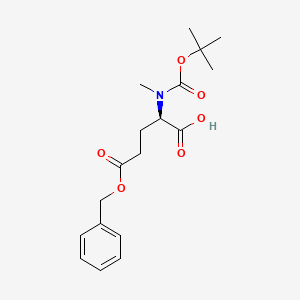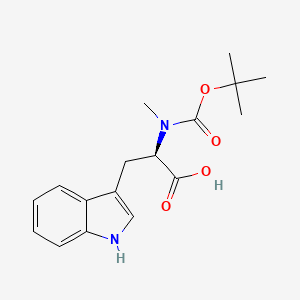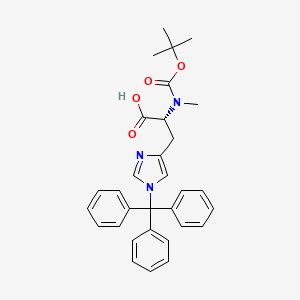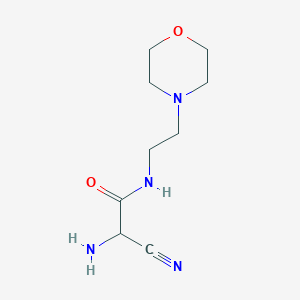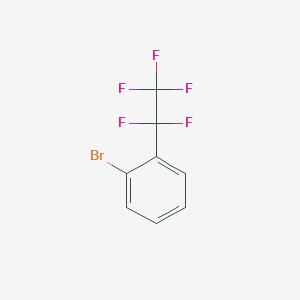
1-Bromo-2-pentafluoroethyl-benzene
Overview
Description
. This compound is characterized by a benzene ring substituted with a bromine atom and a pentafluoroethyl group. It is a colorless liquid that is soluble in organic solvents such as diethyl ether and chloroform .
Preparation Methods
The synthesis of 1-Bromo-2-pentafluoroethyl-benzene typically involves the bromination of 2-pentafluoroethyl-benzene. This reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually catalyzed by a Lewis acid like aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the substitution of the hydrogen atom on the benzene ring with a bromine atom .
Chemical Reactions Analysis
1-Bromo-2-pentafluoroethyl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-Bromo-2-pentafluoroethyl-benzene has several applications in scientific research, particularly in the fields of chemistry and material science. It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds . Additionally, it is employed in the development of pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-Bromo-2-pentafluoroethyl-benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as a leaving group, allowing the compound to participate in various substitution reactions. The pentafluoroethyl group enhances the compound’s reactivity by stabilizing the intermediate carbocation formed during the reaction .
Comparison with Similar Compounds
1-Bromo-2-pentafluoroethyl-benzene can be compared with other halogenated benzene derivatives such as bromobenzene, fluorobenzene, and chlorobenzene . Unlike these simpler halogenated benzenes, this compound contains a pentafluoroethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in applications requiring high chemical stability .
Similar Compounds
- Bromobenzene (C6H5Br)
- Fluorobenzene (C6H5F)
- Chlorobenzene (C6H5Cl)
- Iodobenzene (C6H5I)
Properties
IUPAC Name |
1-bromo-2-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-6-4-2-1-3-5(6)7(10,11)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKGHFZDSFJNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674195 | |
| Record name | 1-Bromo-2-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112754-17-3 | |
| Record name | 1-Bromo-2-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)
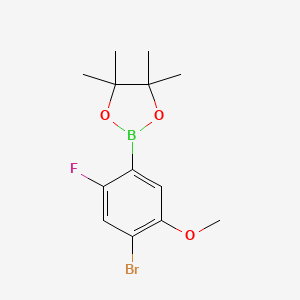
![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)

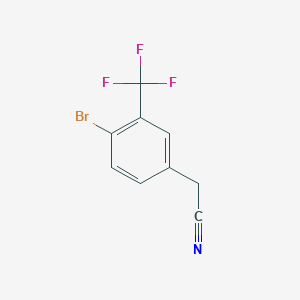
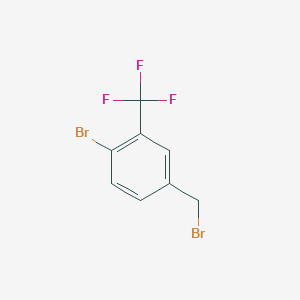
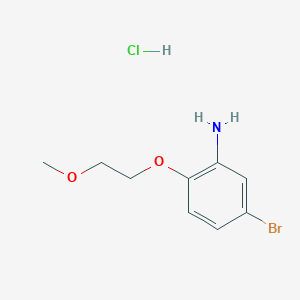
![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)
